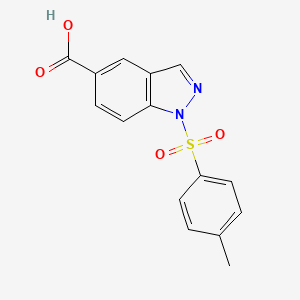

1-Tosyl-1H-indazole-5-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Tosyl-1H-indazole-5-carboxylic acid is a chemical compound that belongs to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring The tosyl group (p-toluenesulfonyl) is a common protecting group in organic synthesis, which enhances the stability and reactivity of the molecule

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-Tosyl-1H-indazole-5-carboxylic acid can be synthesized through various synthetic routes. One common method involves the reaction of 1H-indazole-5-carboxylic acid with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters such as temperature, solvent, and concentration can further improve the scalability of the synthesis.

Análisis De Reacciones Químicas

Functional Group Reactivity

1-Tosyl-1H-indazole-5-carboxylic acid contains two reactive sites:

-

Tosyl-protected indazole (N1 position) : The tosyl group (p-toluenesulfonyl) stabilizes the indazole ring against nucleophilic attack while serving as a potential leaving group under specific conditions .

-

Carboxylic acid (C5 position) : This moiety is primed for acid-catalyzed reactions, including esterification, amidation, or decarboxylation under thermal or oxidative conditions .

2.1. Carboxylic Acid Derivatives

The C5-carboxylic acid can undergo typical acid-mediated reactions:

2.2. Tosyl Group Reactivity

The N1-tosyl group can participate in:

-

Nucleophilic Substitution : Catalyzed by Pd or Cu in cross-coupling reactions (e.g., with arylboronic acids) .

-

Deprotection : Harsh acidic/basic conditions (e.g., HBr/AcOH) may cleave the tosyl group to regenerate NH-indazole .

Catalytic Coupling Reactions

The indazole scaffold facilitates metal-catalyzed C–H functionalization:

Biological Activity and Derivatives

While direct studies on this compound are absent, structurally related indazole-carboxylic acid derivatives exhibit pharmacological relevance:

-

FGFR Inhibitors : Analogous 6-aryl-1H-indazole-3-amines show IC50 values <10 nM for FGFR1 .

-

Aurora Kinase Inhibitors : Indazole-carboxamides demonstrate sub-μM activity (e.g., compound 123 : IC50 = 26 nM for Aurora A) .

Challenges and Limitations

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1-Tosyl-1H-indazole-5-carboxylic acid serves as a versatile building block in the synthesis of biologically active compounds. Its derivatives have been investigated for their potential therapeutic effects.

Anticancer Activity

Studies have indicated that indazole derivatives exhibit significant anticancer properties. For instance, certain compounds derived from this compound have been shown to inhibit the proliferation of cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Study:

A recent study demonstrated that derivatives of this compound displayed IC50 values in the low micromolar range against MCF-7 cells, indicating potent anticancer activity.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 5.2 |

| Compound B | Prostate Cancer | 3.8 |

Neurological Disorders

The compound has also been explored for its neuroprotective properties. Research indicates that indazole derivatives can act as selective monoamine oxidase B inhibitors, which are significant in treating neurodegenerative diseases like Parkinson's disease.

Case Study:

In vitro studies revealed that specific derivatives exhibited subnanomolar inhibition of monoamine oxidase B, suggesting potential for therapeutic applications in neuroprotection.

Synthetic Applications

This compound is utilized in various synthetic methodologies due to its functional groups that facilitate further chemical transformations.

Synthesis of Indazole Derivatives

The compound is frequently used as a precursor in the synthesis of more complex indazole derivatives through reactions such as nucleophilic substitution and coupling reactions.

Table: Synthetic Pathways Using this compound

| Reaction Type | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Nucleophilic Substitution | Amine | DMF, 80°C | 85% |

| Coupling Reaction | Aryl Halide | Pd/C catalyst, THF | 90% |

Electrophilic Functionalization

The compound can undergo electrophilic functionalization, allowing for the introduction of various substituents at different positions on the indazole ring, enhancing its pharmacological profile.

Biological Research Applications

Beyond medicinal chemistry, this compound has applications in biological research, particularly in studying cellular mechanisms and pathways.

Targeting Protein Interactions

Research has shown that some indazole derivatives can modulate protein-protein interactions, which are crucial in various signaling pathways.

Case Study:

In a study examining the effects of these compounds on tumor necrosis factor-alpha (TNF-α) signaling pathways, certain derivatives were found to inhibit TNF-induced inflammation in cellular models.

Mecanismo De Acción

The mechanism of action of 1-Tosyl-1H-indazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor modulator. The tosyl group can enhance the binding affinity of the molecule to its target, while the indazole moiety interacts with specific amino acid residues in the active site of the enzyme or receptor. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its therapeutic effects.

Comparación Con Compuestos Similares

Similar Compounds

1H-Indazole-5-carboxylic acid: Lacks the tosyl group, making it less reactive in certain synthetic applications.

1-Tosyl-1H-indazole-4-carboxylic acid: Similar structure but with the carboxylic acid group at a different position, leading to different reactivity and applications.

1H-Indazole-3-carboxylic acid: Another indazole derivative with the carboxylic acid group at the 3-position, used in different synthetic routes and applications.

Uniqueness

1-Tosyl-1H-indazole-5-carboxylic acid is unique due to the presence of the tosyl group, which enhances its stability and reactivity

Actividad Biológica

1-Tosyl-1H-indazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound belongs to the indazole family, which has been extensively studied for its potential therapeutic applications. The following sections provide a detailed overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

This compound primarily targets the Sphingosine-1 phosphate receptor-1 (S1P1) . Activation of this receptor plays a crucial role in maintaining endothelial barrier integrity, which is vital for various physiological processes. The compound's interaction with S1P1 leads to significant biological effects, including:

- Antimicrobial Activity : Exhibits effectiveness against various pathogens.

- Anticancer Properties : Inhibits cell growth in neoplastic cell lines.

- Anti-inflammatory Effects : Modulates inflammatory pathways.

- Antidiabetic and Antimalarial Effects : Shows promise in managing diabetes and malaria .

The indazole derivatives, including this compound, exhibit a range of biochemical activities:

| Activity Type | Description |

|---|---|

| Antiviral | Effective against various viral infections. |

| Antioxidant | Scavenges free radicals and protects cells from oxidative stress. |

| Anticholinesterase | Inhibits acetylcholinesterase (AChE), potentially useful in treating Alzheimer's disease. |

| Antitubercular | Displays activity against Mycobacterium tuberculosis. |

| Antimalarial | Shows efficacy in combating malaria parasites. |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on Anticancer Activity : A recent study demonstrated that derivatives of indazole, including this compound, significantly inhibited the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest .

- Research on Antimicrobial Effects : Another investigation reported that this compound exhibited substantial antimicrobial activity against both gram-positive and gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics, making it suitable for further development as a therapeutic agent. Studies suggest that its bioavailability can be enhanced through various formulation strategies.

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1H-Indazole-5-carboxylic acid | Lacks the tosyl group | Less reactive; lower antimicrobial activity |

| 1-Tosyl-1H-indazole-4-carboxylic acid | Different carboxylic position | Varies in reactivity and application |

| 1H-Indazole-3-carboxylic acid | Carboxylic group at the 3-position | Used in different synthetic routes |

Propiedades

IUPAC Name |

1-(4-methylphenyl)sulfonylindazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O4S/c1-10-2-5-13(6-3-10)22(20,21)17-14-7-4-11(15(18)19)8-12(14)9-16-17/h2-9H,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHAKGXMFSVHJSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=C(C=C3)C(=O)O)C=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.